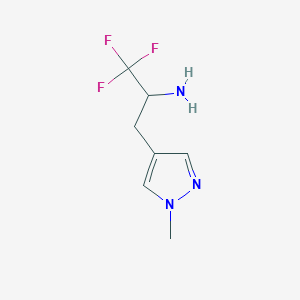![molecular formula C9H17NS B13192734 7-Methyl-1-thia-4-azaspiro[4.5]decane](/img/structure/B13192734.png)
7-Methyl-1-thia-4-azaspiro[4.5]decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methyl-1-thia-4-azaspiro[4.5]decane is a spiro compound that features a unique structure with a sulfur and nitrogen atom incorporated into a spirocyclic framework.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-1-thia-4-azaspiro[4.5]decane typically involves a one-pot three-component reaction. This reaction includes the condensation of ketones such as 4-methylcyclohexanone, aromatic amines like 4-bromoaniline or 4-fluoroaniline, and mercaptoacetic acid in dry benzene. The reaction proceeds under reflux conditions to afford the corresponding substituted aryl-1-thia-4-azaspiro[4.5]decane .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
7-Methyl-1-thia-4-azaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the spirocyclic framework.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
7-Methyl-1-thia-4-azaspiro[4.5]decane has shown promise in several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Mecanismo De Acción
The mechanism by which 7-Methyl-1-thia-4-azaspiro[4.5]decane exerts its effects involves the induction of apoptosis in cancer cells. This is achieved through the activation of apoptotic markers such as caspase-3 and caspase-8, and the upregulation of pro-apoptotic proteins like Bax, while downregulating anti-apoptotic proteins such as Bcl-2 .
Comparación Con Compuestos Similares
Similar Compounds
1-Thia-4-azaspiro[4.5]decane: A closely related compound with similar structural features.
1-Oxa-7-thia-4-azaspiro[4.5]decane: Another spiro compound with an oxygen atom in the ring structure.
Uniqueness
7-Methyl-1-thia-4-azaspiro[4.5]decane stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its methyl group enhances its lipophilicity, potentially improving its interaction with biological membranes and increasing its efficacy as an anticancer agent .
Propiedades
Fórmula molecular |
C9H17NS |
|---|---|
Peso molecular |
171.31 g/mol |
Nombre IUPAC |
7-methyl-1-thia-4-azaspiro[4.5]decane |
InChI |
InChI=1S/C9H17NS/c1-8-3-2-4-9(7-8)10-5-6-11-9/h8,10H,2-7H2,1H3 |
Clave InChI |
PIBOWVBAFBLFDD-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCC2(C1)NCCS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(5-Bromopyrimidin-2-yl)propan-2-yl]dimethylamine](/img/structure/B13192654.png)
![4-Chloro-1-cyclopentylpyrazolo[3,4-d]pyrimidine](/img/structure/B13192659.png)


![5-[3-Hydroxy-4-(hydroxymethyl)pyrrolidin-1-yl]furan-2-carbaldehyde](/img/structure/B13192677.png)




![Methyl 3-amino-2-[(2-fluorophenyl)methyl]propanoate](/img/structure/B13192700.png)

![tert-Butyl 4-[3-(methylcarbamoyl)oxolan-3-yl]piperazine-1-carboxylate](/img/structure/B13192705.png)


